

Application Notes and Protocols for MS4077 in SU-DHL-1 Cell Lines

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Compound of Interest

Compound Name: MS4077

Cat. No.: B7358228

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Introduction

MS4077 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK).^{[1][2][3]} In SU-DHL-1 cells, an anaplastic large cell lymphoma cell line, the NPM-ALK fusion protein is a key driver of oncogenesis.^{[4][5]} **MS4077** functions by hijacking the cell's natural protein disposal system to induce the degradation of the NPM-ALK protein, leading to the inhibition of downstream signaling pathways and ultimately suppressing cell proliferation. These application notes provide detailed protocols for the use of **MS4077** in SU-DHL-1 cell lines, including cell culture, viability assays, and methods to assess protein degradation and signaling pathway modulation.

Mechanism of Action

MS4077 is a heterobifunctional molecule that simultaneously binds to the ALK protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome. The degradation of ALK leads to the suppression of downstream signaling cascades, including the JAK-STAT and PI3K-AKT pathways, which are critical for the growth and survival of SU-DHL-1 cells.

Data Presentation

Table 1: In Vitro Efficacy of MS4077 in SU-DHL-1 Cells

Parameter	Value	Experimental Conditions	Reference
Binding Affinity (Kd) to ALK	37 nM	Biochemical Assay	
NPM-ALK Degradation (DC50)	3 ± 1 nM	16-hour treatment	
Cell Proliferation Inhibition (IC50)	46 ± 4 nM	3-day treatment	

Table 2: Time-Dependent Degradation of NPM-ALK in SU-DHL-1 Cells Treated with MS4077

Treatment Time	NPM-ALK Protein Level (relative to control)	Experimental Conditions	Reference
2 hours	Significant inhibition of p-ALK and p-STAT3	30 nM MS4077	
4 hours	>50% degradation of NPM-ALK	30 nM MS4077	
16 hours	Maximum degradation of NPM-ALK	30 nM MS4077	
24 hours	Sustained degradation of NPM-ALK	30 nM MS4077	

Experimental Protocols

SU-DHL-1 Cell Culture

SU-DHL-1 cells are grown in suspension and require specific culture conditions for optimal growth and viability.

- Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Seeding Density: Maintain cell density between 8.0×10^4 and 2.0×10^5 cells/mL for routine passaging.
- Subculturing: When the cell concentration reaches 1.0×10^6 to 1.5×10^6 cells/mL, subculture by diluting the cells to the recommended seeding density. A split ratio of 1:4 to 1:12 is recommended. Feed the cells every 2 to 3 days by adding fresh medium.
- Cryopreservation: Resuspend cells in complete growth medium supplemented with 20% FBS and 10% DMSO.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of **MS4077** on the viability of SU-DHL-1 cells in a 96-well format.

- Materials:
 - SU-DHL-1 cells
 - Complete RPMI-1640 medium
 - **MS4077** (dissolved in DMSO)
 - Opaque-walled 96-well plates
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Luminometer
- Procedure:
 - Seed 5,000 SU-DHL-1 cells in 100 µL of complete medium per well in an opaque-walled 96-well plate.
 - Prepare serial dilutions of **MS4077** in complete medium. The final DMSO concentration should not exceed 0.1%.

- Add the desired concentrations of **MS4077** to the wells. Include a vehicle control (DMSO only).
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add 100 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Record the luminescence using a plate reader.

Western Blotting for NPM-ALK Degradation and Signaling

This protocol is to assess the levels of NPM-ALK, phosphorylated ALK (p-ALK), and phosphorylated STAT3 (p-STAT3) in SU-DHL-1 cells following treatment with **MS4077**.

- Materials:
 - SU-DHL-1 cells
 - **MS4077**
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - BCA Protein Assay Kit
 - SDS-PAGE gels
 - Transfer buffer
 - PVDF or nitrocellulose membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system
- Procedure:
 - Seed SU-DHL-1 cells in a 6-well plate at a density of 1×10^6 cells/mL and treat with various concentrations of **MS4077** or for different time points.
 - Harvest the cells by centrifugation and wash with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
 - Clarify the lysates by centrifugation at 12,000 rpm for 20 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA assay.
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.

- Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Densitometry analysis can be performed to quantify the protein levels, normalizing to a loading control like GAPDH.

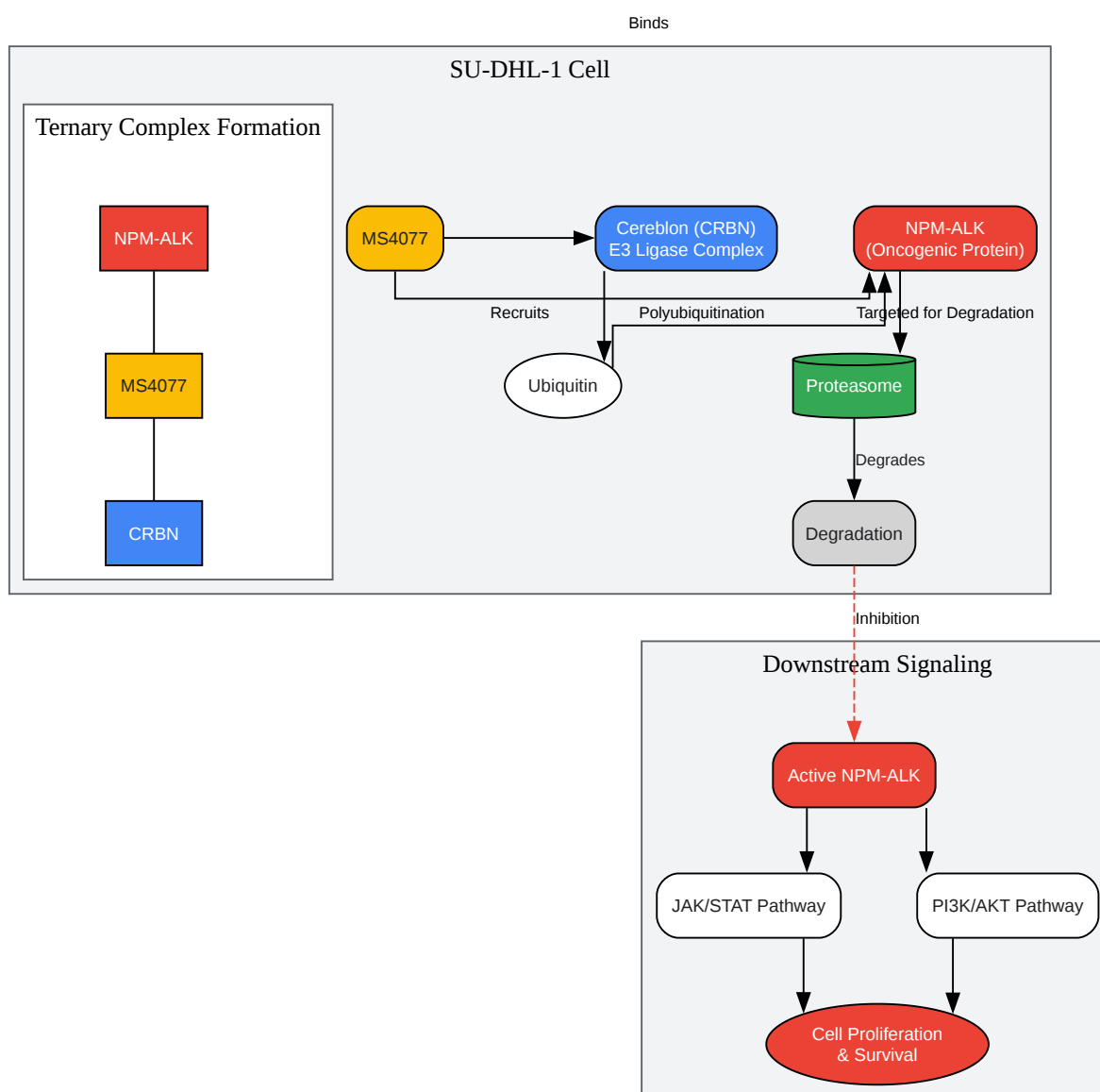
Immunoprecipitation to Demonstrate Ternary Complex Formation

This protocol is designed to demonstrate the **MS4077**-dependent interaction between NPM-ALK and the CRBN E3 ligase in SU-DHL-1 cells.

- Materials:
 - SU-DHL-1 cells
 - **MS4077**
 - MG-132 (proteasome inhibitor)
 - Immunoprecipitation (IP) lysis buffer
 - Anti-ALK or Anti-CRBN antibody for IP
 - Protein A/G magnetic beads
 - Wash buffer
 - Elution buffer
 - Western blotting reagents (as described above)
- Procedure:
 - Treat SU-DHL-1 cells with **MS4077** (e.g., 100 nM) and a proteasome inhibitor like MG-132 (20 µM) for 4-6 hours. The proteasome inhibitor is crucial to prevent the degradation of the ubiquitinated ALK and stabilize the ternary complex.

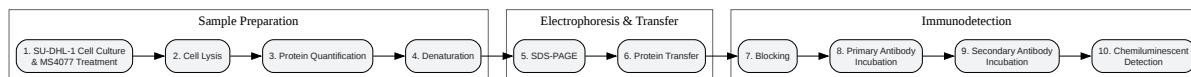
- Harvest and lyse the cells in IP lysis buffer.
- Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the IP antibody (e.g., anti-ALK) overnight at 4°C.
- Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the bound proteins from the beads using elution buffer and by boiling.
- Analyze the eluted proteins by Western blotting using antibodies against CRBN and ALK to detect the co-immunoprecipitated proteins.

Visualization of Signaling Pathways and Workflows



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Caption: Mechanism of action of **MS4077** in SU-DHL-1 cells.



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